

# Synthesis and Characterization of 7-Iodo-2-methyl-2H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: 7-Iodo-2-methyl-2H-indazole

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This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound **7-Iodo-2-methyl-2H-indazole**. Due to the limited availability of direct experimental procedures in published literature, this document outlines a plausible and robust synthetic route based on established chemical transformations within the indazole family. The guide also presents predicted characterization data to aid in the identification and analysis of the target compound.

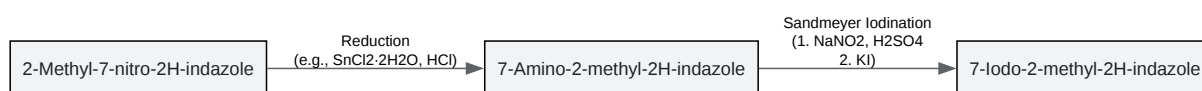
## Introduction

Indazoles are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The substitution pattern on the indazole core plays a crucial role in modulating their biological effects. **7-Iodo-2-methyl-2H-indazole** is a derivative that holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of an iodine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions.

This guide details a two-step synthetic pathway commencing from the readily available precursor, 2-methyl-7-nitro-2H-indazole. The synthesis involves the reduction of the nitro group to an amine, followed by a Sandmeyer iodination to introduce the iodo substituent at the 7-position.

## Synthetic Pathway

The proposed synthesis of **7-Iodo-2-methyl-2H-indazole** is a two-step process starting from 2-methyl-7-nitro-2H-indazole. The initial step involves the reduction of the nitro group to form 7-amino-2-methyl-2H-indazole. The subsequent step is the conversion of the amino group to an iodo group via a Sandmeyer reaction.



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Caption: Synthetic route for **7-Iodo-2-methyl-2H-indazole**.

## Experimental Protocols

### Synthesis of 7-Amino-2-methyl-2H-indazole

Materials:

- 2-Methyl-7-nitro-2H-indazole
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution (e.g., 10 M)
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-7-nitro-2H-indazole (1.0 eq) in ethanol.
- To this suspension, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10), which will precipitate tin salts.
- Extract the aqueous slurry with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-amino-2-methyl-2H-indazole, which can be purified by column chromatography on silica gel.

## Synthesis of 7-Iodo-2-methyl-2H-indazole

Materials:

- 7-Amino-2-methyl-2H-indazole
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Sodium nitrite ( $\text{NaNO}_2$ )
- Potassium iodide (KI)
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Dichloromethane or Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Deionized water
- Ice

Procedure:

- In a beaker cooled in an ice-salt bath, dissolve 7-amino-2-methyl-2H-indazole (1.0 eq) in a mixture of concentrated sulfuric acid and water.
- Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
- In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence will be observed.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for approximately 1 hour to ensure complete decomposition of the diazonium salt.
- Cool the reaction mixture and quench by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
- Extract the mixture with dichloromethane or ethyl acetate (3 x volumes).
- Combine the organic layers, wash successively with water and brine, and then dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **7-Iodo-2-methyl-2H-indazole**.

## Characterization Data

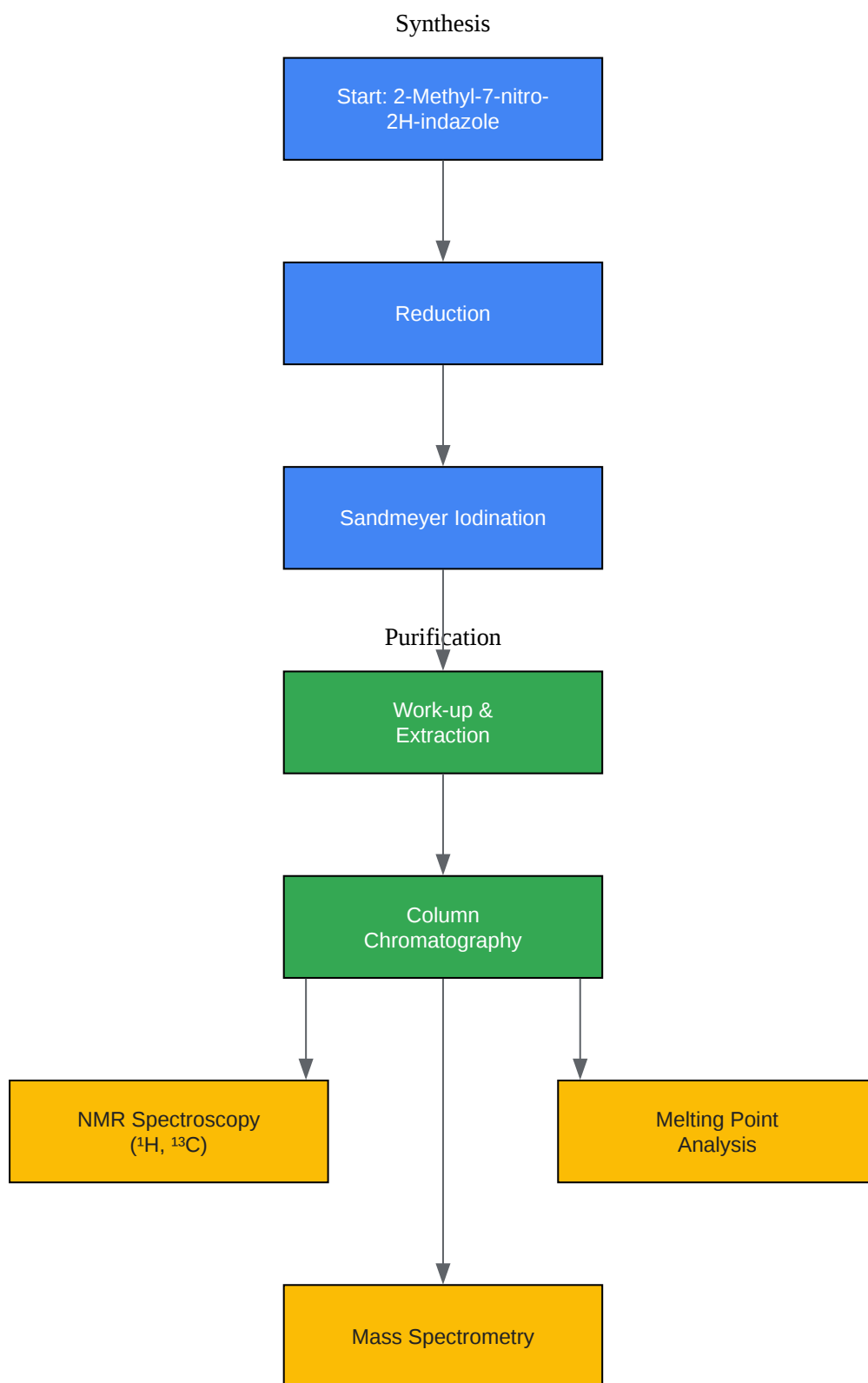
The following table summarizes the predicted and known physicochemical and spectral properties of **7-Iodo-2-methyl-2H-indazole**. The spectral data are predictions based on the

analysis of structurally related indazole derivatives.

Property	Data	Reference/Method
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IN <sub>2</sub>	[1]
Molecular Weight	258.06 g/mol	[1]
CAS Number	1216694-71-1	[1]
Appearance	Predicted to be a white to pale yellow solid	Analogy
Melting Point	Not available	-
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	Predicted $\delta$ (ppm): 7.6-7.8 (d, 1H), 7.2-7.4 (d, 1H), 6.8-7.0 (t, 1H), 4.2-4.4 (s, 3H), 8.0-8.2 (s, 1H)	Prediction
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	Predicted $\delta$ (ppm): 145-147, 140-142, 130-132, 125-127, 120-122, 90-92, 40-42	Prediction
Mass Spectrometry (EI)	Predicted m/z: 258 (M <sup>+</sup> ), 131 (M <sup>+</sup> - I), 116, 89	Prediction

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of **7-Iodo-2-methyl-2H-indazole**.



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Caption: General workflow for synthesis and characterization.

## Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of **7-Iodo-2-methyl-2H-indazole**. The proposed two-step synthetic route, involving a nitro group reduction followed by a Sandmeyer iodination, represents a reliable and scalable method for obtaining the target compound. The provided characterization data, based on analogies to similar structures, will serve as a valuable reference for researchers working on the synthesis and application of this and related indazole derivatives in the field of drug discovery and development.

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## References

- 1. researchgate.net [researchgate.net]
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